Resorufin beta-D-glucopyranoside

Descripción general

Descripción

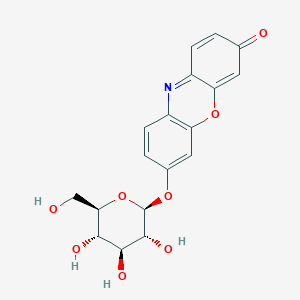

3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside is a synthetic compound known for its stability and utility as a β-glucosidase probe. It releases the red fluorescent dye resorufin upon enzymatic cleavage by β-glucosidase . This compound has a molecular weight of 375.3 Da and a molecular formula of C18H17NO8 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside involves the reaction of phenoxazinone derivatives with glucopyranoside under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The process involves multiple steps, including protection and deprotection of functional groups to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity level.

Análisis De Reacciones Químicas

Types of Reactions

3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out in organic solvents.

Major Products Formed

Aplicaciones Científicas De Investigación

Enzyme Activity Assays

Res-β-Glc serves as a substrate for β-glucosidases, enabling real-time monitoring of enzyme activity. The hydrolysis of Res-β-Glc by these enzymes releases resorufin, a red fluorescent dye, which can be quantitatively measured.

Case Study: Glycoside Hydrolase Activity

A study demonstrated the use of Res-β-Glc to visualize glycoside hydrolase (GH) activity in plant tissues. The enzymatic reaction was monitored using fluorescence spectroscopy, revealing a linear relationship between enzyme concentration and fluorescence intensity. This method allows for the in situ observation of GH activity, providing insights into cell wall remodeling processes in plants .

Table 1: Comparison of Fluorogenic Substrates for GH Activity

| Substrate | Excitation/Emission (nm) | Quantum Yield | pKa |

|---|---|---|---|

| Resorufin β-D-glucopyranoside | 571/585 | 0.74 | 5.8 |

| Methylumbelliferyl β-D-glucoside | <400 | Variable | <7.0 |

Clinical Diagnostics

Res-β-Glc is utilized in the clinical diagnosis of lysosomal storage disorders, such as Gaucher disease. It serves as a substrate in assays to measure glucocerebrosidase activity, critical for diagnosing and monitoring treatment efficacy.

Case Study: Gaucher Disease Diagnosis

In a high-throughput screening assay, Res-β-Glc was compared with other substrates like p-nitrophenyl-β-D-glucopyranoside. The red-fluorogenic nature of Res-β-Glc minimizes autofluorescence interference, leading to more accurate results in compound screening . This assay's design allows for the assessment of glucocerebrosidase activity using crude cell preparations, reflecting physiological conditions more accurately than previous methods.

Table 2: Comparison of Substrates for Gaucher Disease Assays

| Substrate | Fluorescence Color | Advantages |

|---|---|---|

| Resorufin β-D-glucopyranoside | Red | Less autofluorescence |

| p-Nitrophenyl β-D-glucopyranoside | Yellow | Widely used but prone to interference |

High-Throughput Screening (HTS)

The stability and specificity of Res-β-Glc make it an ideal candidate for HTS applications in drug discovery. Its use allows researchers to identify potential therapeutic compounds that modulate enzyme activity effectively.

Case Study: Drug Discovery Applications

In drug discovery efforts targeting lysosomal enzymes, Res-β-Glc was employed to screen for small molecule activators that enhance glucocerebrosidase activity. The assay setup facilitated rapid screening across multiple compounds, demonstrating the compound's utility in identifying new therapeutic candidates .

Cell Biology Applications

Res-β-Glc is also applied in cell biology to study various cellular processes involving glycosidases and other enzymes.

Case Study: Cellular Imaging

Researchers have utilized Res-β-Glc as a probe to visualize enzyme activities within living cells. The ability to monitor real-time changes in fluorescence provides valuable insights into cellular dynamics and metabolic pathways .

Mecanismo De Acción

The compound exerts its effects through enzymatic cleavage by β-glucosidase. Upon cleavage, it releases resorufin, a red fluorescent dye, which can be easily detected. This mechanism makes it a valuable tool for monitoring enzyme activity in various biological and chemical assays .

Comparación Con Compuestos Similares

Similar Compounds

Resorufin: A closely related compound that also releases a fluorescent dye upon enzymatic cleavage.

Fluorescein di-β-D-glucopyranoside: Another β-glucosidase probe that releases fluorescein upon cleavage.

Uniqueness

3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside is unique due to its stability and the specific wavelength of fluorescence it emits, making it particularly useful in applications requiring precise detection and measurement .

Actividad Biológica

Resorufin beta-D-glucopyranoside (Res-β-Glc) is a fluorogenic substrate widely utilized in biochemical assays to measure enzyme activity, particularly for glycoside hydrolases. Its biological activity is characterized by its ability to release resorufin, a highly fluorescent compound, upon hydrolysis by specific enzymes. This article reviews the biological activity of Res-β-Glc, focusing on its applications, enzymatic interactions, and research findings.

This compound is a synthetic glycoside with a molecular weight of 375.3 Da. It requires only a single-step hydrolysis reaction to attain full fluorescence, making it especially useful for sensitive enzyme measurements in applications such as ELISAs and high-content screening systems . The fluorescence is measured at excitation/emission wavelengths of 573/585 nm, allowing for continuous monitoring of enzyme activity.

Enzymatic Applications

1. Glycoside Hydrolase Assays

Res-β-Glc serves as an effective substrate for various glycoside hydrolases (GHs). Its hydrolysis can be monitored in real-time using fluorescence spectroscopy, which allows for quantitative analysis of enzyme kinetics. For instance, studies have shown that the rate of resorufin release is linearly dependent on the concentration of the enzyme TmNXG1 over a specified range, demonstrating its utility in measuring GH activity in plant tissues like Arabidopsis stems .

2. Specificity and Sensitivity

The specificity of Res-β-Glc for certain enzymes enhances its application in biochemical assays. For example, it has been used to detect β-glucosidase activity effectively. Its low background fluorescence and high signal-to-noise ratio make it advantageous for detecting low levels of enzyme activity .

Research Findings

Several studies have highlighted the biological relevance and utility of Res-β-Glc:

-

Case Study: Enzyme Activity Measurement

A study utilized Res-β-Glc to assess the activity of glycoside hydrolases in plant tissues. The results indicated that the substrate's hydrolysis was significantly correlated with enzyme concentration and time, validating its use in measuring enzyme kinetics accurately . -

Comparison with Other Substrates

In comparative studies, Res-β-Glc was shown to outperform traditional substrates like 4-methylumbelliferyl β-D-glucopyranoside due to lower interference from fluorescent compounds, thus providing clearer results in enzyme assays .

| Substrate | Fluorescence Peak (nm) | Enzyme Type | Application |

|---|---|---|---|

| Resorufin β-D-glucopyranoside | 585 | Glycoside Hydrolases | Enzyme Kinetics |

| 4-Methylumbelliferyl β-D-glucoside | 460 | Glycoside Hydrolases | Enzyme Kinetics |

| Resorufin α-D-glucopyranoside | 590 | α-Glucosidase | Lysosomal Storage Disorders |

Case Studies

1. Lysosomal Storage Disorders

Research has investigated the use of Res-β-Glc as a substrate for measuring glucocerebrosidase (GCase) activity, relevant to lysosomal storage disorders like Gaucher's disease. The substrate demonstrated efficacy in detecting GCase activity in cellular models, providing insights into therapeutic strategies aimed at restoring enzyme function .

2. Cancer Research

In cancer research, Res-β-Glc has been employed to monitor glucose metabolism in cancer cells. The ability to quantify glucose consumption via resorufin fluorescence aids in understanding tumorigenesis and metabolic alterations associated with cancer progression .

Propiedades

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULZFZMEBOATFS-UYTYNIKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543840 | |

| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101490-85-1 | |

| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.